Aminophosphonates as organocatalysts in the direct asymmetric aldol reaction: towards syn selectivity in the presence of Lewis bases

Organic & Biomolecular Chemistry Pub Date: 2006-05-09 DOI: 10.1039/B605091C

Abstract

Chiral α-aminophosphonates have been synthesized and their performance was evaluated as organocatalysts in the direct asymmetric aldol reaction. High enantioselectivities (up to 99% ee) were achieved for a range of substituted cyclohexanones and benzaldehydes. Several organic bases, such as DBU, DBN, and TMG, were used together with the α-aminophosphonates in the aldol reactions and were found to favor syn-selectivity.

Graphical abstract: Aminophosphonates as organocatalysts in the direct asymmetric aldol reaction: towards syn selectivity in the presence of Lewis bases
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